Neoliquiritin
Overview
Description
Mechanism of Action
Target of Action
Neoliquiritin, a flavonoid compound found in licorice (Glycyrrhiza spp.), interacts with various targets within the body. It is known that flavonoids from licorice interact with a wide range of proteins, including 52 flavonoids, 47 triterpenoids, and seven coumarins .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, Isoliquiritigenin, a compound related to this compound, has been shown to activate the KEAP-1/Nrf2 pathway and inhibit the NF-κB and NLRP3 pathways . These pathways are involved in oxidative stress response and inflammation, respectively .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
For instance, Isoliquiritigenin was found to protect SH-SY5Y cells by inhibiting the depletion of ATP and elevated caspase 3/7 activities induced by MPP+ .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, stress, and microorganisms can influence the progression of diseases that this compound may help treat .
Biochemical Analysis
Biochemical Properties
Neoliquiritin interacts with various enzymes, proteins, and other biomolecules. It has been identified as a flavonoid, a class of plant secondary metabolites with various biological activities . This compound and its isomer, Liquiritin, differ in the position of glucose on the flavone’s skeleton .
Cellular Effects
This compound has been shown to suppress tumor cell growth both in vitro and in vivo by inhibiting protein synthesis and inducing apoptosis . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it has a suppressive effect on tumor cell growth
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoliquiritin is typically isolated from the roots of licorice through a series of extraction and purification steps. The general preparation involves:
Extraction: The roots of licorice are crushed and extracted with a suitable solvent, such as ethanol.
Concentration: The solution is concentrated to increase the concentration of this compound.
Crystallization: Through appropriate heating and cooling treatments, this compound is crystallized and separated.
Drying: The crystalline product is dried to obtain the final this compound product.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring the purity and consistency of the product. The process involves advanced extraction techniques and equipment to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Neoliquiritin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Neoliquiritin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Neoliquiritin is similar to other flavonoid compounds such as:
Liquiritin (CAS#551-15-5): Another flavonoid from licorice with similar pharmacological properties.
Liquiritin Apioside (CAS#74639-14-8): A glycosylated derivative of liquiritin with enhanced bioactivity.
Isoliquiritigenin (CAS#5041-67-8): A flavonoid with potent anti-inflammatory and antioxidant effects.
Uniqueness: this compound stands out due to its specific molecular structure, which confers unique stability and bioactivity. Its ability to modulate multiple signaling pathways makes it a versatile compound in various therapeutic and industrial applications .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-5-6-13-14(24)8-15(29-16(13)7-12)10-1-3-11(23)4-2-10/h1-7,15,17-23,25-27H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBUYKZTEBZNSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Neoliquiritin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5088-75-5 | |
Record name | Neoliquiritin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 166 °C | |
Record name | Neoliquiritin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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